N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-2-5-16(12-15)13-19(22)20-14-17(18-6-3-9-23-18)21-7-10-24-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBMMZVGGPFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-yl Intermediate: The starting material, furan, undergoes a halogenation reaction to introduce a halogen atom at the 2-position, forming 2-halofuran.
Thiomorpholine Introduction: The 2-halofuran is then reacted with thiomorpholine under nucleophilic substitution conditions to yield 2-(furan-2-yl)thiomorpholine.
Acetamide Formation: The final step involves the reaction of 2-(furan-2-yl)thiomorpholine with m-tolylacetic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the furan ring and thiomorpholine moiety suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the furan and thiomorpholine groups.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the thiomorpholine moiety could form hydrogen bonds or engage in nucleophilic interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share partial structural motifs with the target molecule:
Key Observations:
- Thiomorpholine vs.
- Furan vs. Thiazole : Thiazole-containing analogs (e.g., ) may exhibit stronger π-π interactions, influencing receptor binding .
- m-Tolyl vs. Chlorophenyl : The meta-methyl group in the target compound reduces electronegativity compared to chlorophenyl derivatives, possibly affecting electronic interactions in biological systems .
Physicochemical and Pharmacokinetic Predictions
- logP : Estimated >3.0 due to thiomorpholine’s sulfur and aromatic groups, suggesting moderate-to-high lipophilicity.
- Solubility : Likely low (logSw ~-3.0), comparable to furan-methylphenyl analogs .
- Metabolic Stability : Thiomorpholine may resist oxidation better than morpholine, prolonging half-life .
Q & A
Q. What are the common synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide, and what are the critical steps in its synthesis?
The synthesis typically involves multi-step reactions starting with furan derivatives and thiomorpholine intermediates. Key steps include:
- Condensation reactions between furan-containing amines and activated acetamide precursors.
- Thiomorpholine incorporation via nucleophilic substitution or coupling reactions under controlled pH and temperature.
- Purification using column chromatography or recrystallization to isolate the final product . Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are often used, with catalysts such as triethylamine to enhance yields .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity, particularly the furan ring (δ 6.2–7.4 ppm) and thiomorpholine protons (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and assesses purity (>95% is standard for pharmacological studies) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to screen for anticancer activity .
- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
- Receptor binding assays : Radioligand displacement tests to assess affinity for neurotransmitter or inflammation-related receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products in the thiomorpholine incorporation step?
- Temperature control : Reactions at 0–5°C reduce thiomorpholine oxidation .
- Catalyst selection : Use of Pd-based catalysts for coupling reactions improves regioselectivity .
- Protective groups : Temporary protection of the acetamide carbonyl group prevents undesired nucleophilic attacks .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Resolves dynamic effects like hindered rotation in the thiomorpholine ring .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and validate experimental data .
- 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations .
Q. What strategies are effective in elucidating the compound’s mechanism of action in anticancer studies?
- Proteomics profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
- Molecular docking : Predicts binding interactions with targets like tubulin or topoisomerase II, validated by mutagenesis assays .
- Metabolomic analysis : LC-MS tracks changes in metabolic pathways (e.g., glycolysis, apoptosis) in treated cells .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Bioisosteric replacement : Substituting the m-tolyl group with fluorophenyl or pyridyl moieties alters receptor affinity .
- Side-chain functionalization : Introducing sulfonyl or methyl groups to the thiomorpholine ring improves metabolic stability .
- SAR studies : Systematic variation of substituents on the acetamide backbone correlates structural features with activity .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?
- Non-linear regression (e.g., GraphPad Prism) calculates IC₅₀ values and Hill coefficients.
- ANOVA with post-hoc tests (e.g., Tukey’s) compares efficacy across cell lines .
- Principal Component Analysis (PCA) : Identifies clusters in high-throughput screening data .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?
- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
